An In-depth Technical Guide to the Chemical Properties of 3-(2-Thienyl)-L-alanine
An In-depth Technical Guide to the Chemical Properties of 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2-Thienyl)-L-alanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, biochemistry, and organic synthesis. Its structural similarity to the essential amino acid L-phenylalanine, coupled with the presence of a thiophene (B33073) ring, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties of 3-(2-Thienyl)-L-alanine, including its physicochemical characteristics, synthesis, and analysis, as well as its notable biological activities.
Physicochemical Properties
3-(2-Thienyl)-L-alanine is a white to off-white crystalline powder. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₇H₉NO₂S | [1][2] |
| Molecular Weight | 171.22 g/mol | [1][2] |
| Melting Point | 255-263 °C (decomposition) | [3] |
| Optical Activity | [α]20/D −30.5±1.5°, c = 1% in H₂O | |
| Purity | ≥98.0% (TLC), >97.0% (HPLC) | [4][5] |
| Solubility | Slightly soluble in water. Soluble in 1 N NaOH. | [4] |
Spectroscopic Data
While detailed spectra are best obtained from dedicated databases, typical spectroscopic characteristics include:
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic peaks for the amine group (N-H stretching), the carboxylic acid group (C=O and O-H stretching), and the thiophene ring (C-H, C=C, and C-S stretching).
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Signals corresponding to the protons on the thiophene ring, the α-proton, and the β-protons of the alanine (B10760859) side chain would be observed.
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¹³C NMR: Resonances for the carbons of the thiophene ring, the carbonyl carbon, the α-carbon, and the β-carbon would be present.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
Synthesis
The synthesis of 3-(2-Thienyl)-L-alanine can be approached through various methods, including both chemical and biotechnological routes. A common chemical approach involves the condensation of a thiophene-containing starting material with a protected alanine equivalent. One such method is the diethyl acetamidomalonate condensation .
General Protocol for Diethyl Acetamidomalonate Condensation (for related compounds):
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Alkylation: Diethyl acetamidomalonate is deprotonated with a suitable base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate is then reacted with a 2-(halomethyl)thiophene (e.g., 2-(chloromethyl)thiophene (B1266113) or 2-(bromomethyl)thiophene) to introduce the thienyl group.
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Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then subjected to acidic or basic hydrolysis to cleave the ester and acetamido groups, followed by decarboxylation upon heating to yield the racemic amino acid, 3-(2-Thienyl)-DL-alanine.
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Chiral Resolution: The racemic mixture is then resolved to isolate the desired L-enantiomer. This can be achieved through various techniques, including enzymatic resolution or the formation of diastereomeric salts with a chiral resolving agent, such as dibenzoyl tartaric acid.[6]
A biotechnological approach has also been described, involving the transamination of 2-hydroxy-3-(2-thienyl)acrylic acid using L-aspartic or L-glutamic acid as an amino donor in the presence of a suitable enzyme.[7]
Purification
Purification of 3-(2-Thienyl)-L-alanine is typically achieved through recrystallization . The choice of solvent is critical and depends on the solubility profile of the compound. A common strategy involves dissolving the crude product in a minimal amount of a hot solvent in which it is highly soluble and then allowing it to cool slowly. The pure crystals will precipitate out, leaving impurities in the mother liquor.
Analytical Methods
The purity and identity of 3-(2-Thienyl)-L-alanine are commonly assessed using the following techniques:
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Thin-Layer Chromatography (TLC):
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Stationary Phase: Silica gel or cellulose (B213188) plates.
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Mobile Phase: A common mobile phase for amino acids is a mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 ratio).[8]
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Visualization: Ninhydrin spray followed by heating is a standard method for visualizing amino acids on TLC plates, typically producing a purple spot.
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-
High-Performance Liquid Chromatography (HPLC):
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Chiral HPLC: To determine the enantiomeric purity, a chiral stationary phase is required. For the analysis of 3-(2-Thienyl)-DL-alanine, a CHIRALPAK ZWIX(-) column has been reported.[9]
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Mobile Phase: A polar phase mobile system, such as a mixture of methanol, tetrahydrofuran, and water with additives like formic acid and diethylamine, can be used.[9]
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Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for amino acids.
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Biological Activity and Applications
3-(2-Thienyl)-L-alanine is a versatile molecule with several important applications in research and development.
Chiral Building Block in Organic Synthesis
As a chiral molecule, 3-(2-Thienyl)-L-alanine serves as a valuable building block in the asymmetric synthesis of more complex molecules.[10] Its unique structure, combining the functionalities of an amino acid with the electronic properties of the thiophene ring, makes it an attractive starting material for the synthesis of novel heterocyclic compounds and pharmacologically active agents.[10]
Peptide Synthesis
3-(2-Thienyl)-L-alanine can be incorporated into peptide sequences to create peptidomimetics with altered conformations, stabilities, and biological activities.[3] Standard solid-phase or solution-phase peptide synthesis protocols can be employed, utilizing appropriate protecting groups for the amine and carboxylic acid functionalities.
Phenylalanine Antagonist
One of the most significant biological activities of 3-(2-Thienyl)-L-alanine is its role as a competitive antagonist of L-phenylalanine. It is a known inhibitor of the enzyme phenylalanine hydroxylase, which is responsible for the conversion of phenylalanine to tyrosine. This inhibitory action has been studied in the context of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.
Visualizations
References
- 1. beta-2-Thienyl-L-alanine | C7H9NO2S | CID 146719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. beta-2-thienyl-D,L-Alanine | C7H9NO2S | CID 44123331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(2-Thienyl)-L-alanine | CymitQuimica [cymitquimica.com]
- 5. ruifuchem.com [ruifuchem.com]
- 6. US20180290996A1 - Method for preparing thienyl alanine having optical activity - Google Patents [patents.google.com]
- 7. EP0581250A2 - Process for biotechnical preparation of L-thienylalanines in enantiomere pure form from 2-hydroxy-3-thienyl-acrylic acids and their use - Google Patents [patents.google.com]
- 8. gavinpublishers.com [gavinpublishers.com]
- 9. 3-(2-Thienyl)-DL-alanine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 10. nbinno.com [nbinno.com]
